molecular formula C11H14O2 B14851048 2-(Cyclopropylmethyl)-3-methoxyphenol

2-(Cyclopropylmethyl)-3-methoxyphenol

Katalognummer: B14851048
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: OKRYGEHNLLQNOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylmethyl)-3-methoxyphenol is an organic compound characterized by a cyclopropylmethyl group attached to a phenol ring with a methoxy substituent at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-3-methoxyphenol typically involves the introduction of the cyclopropylmethyl group to a phenol derivative. One common method is the cyclopropanation of an appropriate phenol precursor using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethyl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclopropylmethyl-3-methoxycyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclopropylmethyl-3-methoxycyclohexanol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethyl)-3-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylmethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the cyclopropylmethyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclopropylmethyl)-4-methoxyphenol: Similar structure with the methoxy group at the fourth position.

    2-(Cyclopropylmethyl)-3-ethoxyphenol: Similar structure with an ethoxy group instead of a methoxy group.

    2-(Cyclopropylmethyl)-3-hydroxyphenol: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

2-(Cyclopropylmethyl)-3-methoxyphenol is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets. The presence of the cyclopropylmethyl group also adds to its distinct chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

2-(cyclopropylmethyl)-3-methoxyphenol

InChI

InChI=1S/C11H14O2/c1-13-11-4-2-3-10(12)9(11)7-8-5-6-8/h2-4,8,12H,5-7H2,1H3

InChI-Schlüssel

OKRYGEHNLLQNOI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1CC2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.